molecular formula C18H14N2O4 B2919771 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate CAS No. 353515-23-8

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

Cat. No.: B2919771
CAS No.: 353515-23-8
M. Wt: 322.32
InChI Key: CVWUDPMGMNLYGX-UHFFFAOYSA-N
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Description

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is a chemical compound with a complex structure and diverse applications in scientific research and industry. This compound is characterized by its phenyl group, pyridazinyl ring, and methoxybenzenecarboxylate moiety, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate typically involves multiple steps, starting with the formation of the pyridazinyl core. This can be achieved through the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The phenyl group is introduced through a subsequent reaction with benzene derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyridazinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a key component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyridazinyl ring play crucial roles in binding to receptors and enzymes, modulating biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-chlorobenzoate: Similar structure with a chlorobenzoate group instead of methoxybenzoate.

  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Contains a phosphorothioic acid moiety.

  • 1,2,4-Triazine-6-carbonitrile derivatives: Related compounds with triazine rings.

Uniqueness: 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its methoxybenzoate group provides distinct properties compared to other similar compounds.

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Properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-15-9-7-13(8-10-15)18(22)24-16-11-12-17(21)20(19-16)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUDPMGMNLYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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